molecular formula C12H9Cl2NO2 B1475973 1-(3,5-dichlorobenzyl)-1H-pyrrole-3-carboxylic acid CAS No. 2098078-94-3

1-(3,5-dichlorobenzyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1475973
CAS No.: 2098078-94-3
M. Wt: 270.11 g/mol
InChI Key: UPIDRYLVIHYZEE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole carboxylic acid, with a 3,5-dichlorobenzyl group attached . Pyrrole is a heterocyclic aromatic organic compound, while carboxylic acids are organic compounds that contain a carboxyl group. The 3,5-dichlorobenzyl group suggests the presence of a benzyl group with chlorine atoms at the 3rd and 5th positions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, one can infer potential methods based on its structure. For instance, the synthesis of 3,5-dichlorobenzoic acid involves chlorinating benzonitrile to generate 3,5-dichlorobenzonitrile, followed by hydrolysis and acidification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 3,5-dichlorobenzyl alcohol has an average mass of 177.028 Da and a monoisotopic mass of 175.979568 Da .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, dichlorobenzyl alcohol is used as a mild antiseptic, acting against bacteria and viruses associated with mouth and throat infections .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, 2,4-dichlorobenzyl alcohol, a related compound, is classified as harmful if inhaled and causes serious eye damage .

Properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIDRYLVIHYZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1C(=O)O)CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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